6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one
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Overview
Description
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one typically involves multiple steps, starting from simpler precursors. The key steps include:
Formation of the Purine Ring: The purine ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of Hydroxy and Hydroxyethyl Groups: These groups can be introduced through hydroxylation and alkylation reactions.
Amination with 3-Methylphenylamine:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The amino and hydroxy groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzofurans: These compounds have a similar heterocyclic structure and are known for their antimicrobial properties.
Purine Derivatives: Other purine derivatives share structural similarities and are used in various biological and medicinal applications.
Uniqueness
What sets 6-hydroxy-7-(2-hydroxyethyl)-3-methyl-8-[(3-methylphenyl)amino]-3,7-dihydro-2H-purin-2-one apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with diverse molecular targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
476481-66-0 |
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Molecular Formula |
C15H17N5O3 |
Molecular Weight |
315.33 g/mol |
IUPAC Name |
7-(2-hydroxyethyl)-3-methyl-8-(3-methylanilino)purine-2,6-dione |
InChI |
InChI=1S/C15H17N5O3/c1-9-4-3-5-10(8-9)16-14-17-12-11(20(14)6-7-21)13(22)18-15(23)19(12)2/h3-5,8,21H,6-7H2,1-2H3,(H,16,17)(H,18,22,23) |
InChI Key |
QVKOOCXFUBTVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NC3=C(N2CCO)C(=O)NC(=O)N3C |
Origin of Product |
United States |
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